Thalifendine
CAS No.: 18207-71-1
Cat. No.: VC1767469
Molecular Formula: C19H16NO4+
Molecular Weight: 322.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18207-71-1 |
|---|---|
| Molecular Formula | C19H16NO4+ |
| Molecular Weight | 322.3 g/mol |
| IUPAC Name | 16-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-17-ol |
| Standard InChI | InChI=1S/C19H15NO4/c1-22-19-14-9-20-5-4-12-7-17-18(24-10-23-17)8-13(12)15(20)6-11(14)2-3-16(19)21/h2-3,6-9H,4-5,10H2,1H3/p+1 |
| Standard InChI Key | OEGWOBMNQDATKP-UHFFFAOYSA-O |
| SMILES | COC1=C(C=CC2=CC3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)O |
| Canonical SMILES | COC1=C(C=CC2=CC3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)O |
Introduction
Chemical Identity and Structure
Thalifendine is characterized by specific chemical properties that define its structure and behavior in biological systems. The compound exhibits distinct molecular features that contribute to its pharmacological potential.
Molecular Properties
Thalifendine has the molecular formula C19H16NO4+ with a molecular weight of 322.3 g/mol . Its systematic name is Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-10-hydroxy-9-methoxy- . This compound contains a quaternary nitrogen atom within its ring system, along with hydroxyl and methoxy functional groups that influence its chemical reactivity and biological interactions.
Structural Variants
Thalifendine also exists in salt forms, including thalifendine chloride (C19H16ClNO4), which has a molecular weight of 357.8 g/mol . This variant maintains the core structural features of thalifendine while exhibiting altered physicochemical properties due to the chloride counterion.
Table 1: Chemical Properties of Thalifendine
| Property | Value |
|---|---|
| Chemical Formula | C19H16NO4+ |
| Molecular Weight | 322.3 g/mol |
| CAS Number | 18207-71-1 |
| Systematic Name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 5,6-dihydro-10-hydroxy-9-methoxy- |
| Alternative Names | Thalidendine, Thalifendin, Thaliphendine |
| Creation Date in PubChem | 2005-08-09 |
| Last Modification in PubChem | 2025-03-01 |
Natural Occurrence and Sources
Thalifendine has been identified in various plant species, primarily belonging to specific botanical families known for their alkaloid content.
Botanical Sources
According to PubChem data, thalifendine has been reported in plant species including Fibraurea chloroleuca and Thalictrum foliolosum . These plants belong to the Menispermaceae and Ranunculaceae families, respectively, which are recognized for their rich alkaloid profiles. The compound may also be present in other plants from the Berberidaceae family, though specific concentrations vary depending on plant part, growth conditions, and geographical location.
Table 2: Known Natural Sources of Thalifendine
| Plant Species | Family | Region |
|---|---|---|
| Fibraurea chloroleuca | Menispermaceae | Southeast Asia |
| Thalictrum foliolosum | Ranunculaceae | Himalayan region |
Metabolic Pathways and Transformation
Thalifendine plays a significant role in berberine metabolism, with important implications for understanding the pharmacokinetics and pharmacodynamics of berberine-containing medicinal plants.
Relationship with Berberine
Thalifendine is recognized as a key metabolite of berberine, formed through demethylation reactions. In pharmacokinetic studies, thalifendine has been identified as one of the phase II metabolites of berberine, highlighting the importance of the glucuronidation metabolic pathway in berberine metabolism . The conversion of berberine to thalifendine represents a critical step in understanding how berberine exerts its biological effects despite its low oral bioavailability.
Microbial Metabolism
Recent research has revealed the crucial role of gut microbiota in the metabolism of berberine to thalifendine. Studies demonstrate that members of the bacterial genus Blautia can demethylate berberine primarily into thalifendine . This microbial transformation appears to be linked to the stimulation of short-chain fatty acid (SCFA) production, particularly acetate and butyrate, through acetogenesis and cross-feeding mechanisms . These findings suggest that acetogens such as Blautia species play a key role in berberine metabolism, and that thalifendine may contribute significantly to berberine's biological effects.
Table 3: Berberine Metabolites Including Thalifendine
| Metabolite | Formula | Molecular Weight (m/z) | Formation |
|---|---|---|---|
| Thalifendine | C19H16NO4 | 322 | Microbial demethylation of berberine |
| Glucuronic acid-conjugated thalifendine | C25H24NO10 | 498 | Phase II conjugation |
| Sulfite-conjugated thalifendine | C19H16NO7S | 402 | Phase II conjugation |
| Dihydroxy thalifendine | C19H16NO6 | 354 | Hydroxylation |
| Bacterial Genus | Primary Metabolic Action | End Products | Significance |
|---|---|---|---|
| Blautia | Demethylation of berberine | Thalifendine, acetate | Production of primary metabolite |
| Other gut microbiota | Further metabolism | Butyrate (via cross-feeding) | Enhancement of metabolic effects |
Analytical Methods and Detection
Various analytical techniques have been developed for the detection and quantification of thalifendine in biological samples and plant materials, enabling researchers to study its pharmacokinetics and metabolism.
Spectroscopic Analysis
Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, are commonly employed for structural elucidation and identification of thalifendine . The NMR spectra, particularly 13C NMR, provide valuable information about the carbon skeleton and functional groups present in the molecule, facilitating its characterization in complex matrices.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) represents the gold standard for thalifendine analysis in biological samples . These techniques allow for the separation, identification, and quantification of thalifendine and its metabolites, enabling researchers to track its biotransformation and distribution in various biological compartments.
Current Research Directions and Future Prospects
Despite growing interest in thalifendine, several aspects of this compound warrant further investigation to fully elucidate its therapeutic potential and biological significance.
Pharmacological Profiling
Comprehensive pharmacological profiling of thalifendine remains an active area of research. Further studies are needed to determine its full range of biological activities, including potential antidiabetic, anti-inflammatory, antioxidant, and anticancer properties. Structure-activity relationship studies would provide valuable insights into the molecular basis of its effects and guide the development of more potent and selective derivatives.
Gut-Microbiota Interactions
The relationship between thalifendine, berberine, and gut microbiota represents a promising avenue for future research. As demonstrated in recent studies, the conversion of berberine to thalifendine by specific gut bacteria may influence berberine's therapeutic effects . Understanding these interactions could lead to novel approaches for enhancing berberine's efficacy and developing targeted interventions for metabolic disorders.
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